Drotaverine vs. Mebeverine in Irritable Bowel Syndrome — Direct Head-to-Head RCT: Superior Pain Severity Reduction from Day 3 Onward
In a randomized, double-blind, controlled trial (n=200), drotaverine 80 mg TID was directly compared to mebeverine 135 mg TID over 4 weeks in IBS patients meeting ROME III criteria. Drotaverine produced a significantly greater reduction in pain severity assessed by Visual Analog Scale (VAS, 0–10). On day 3, the drotaverine group's pain score fell from 6.02 to 4.80, whereas the mebeverine group's score barely changed (6.72 to 6.62; p<0.01). By study end, drotaverine achieved a 74% reduction (6.02 → 1.78) compared to only 46.1% reduction with mebeverine (6.72 → 3.62; p<0.05). Significant superiority was also observed in pain frequency, stool-related symptoms, and patient-assessed quality of life (PAC-QOL, p<0.01) [1]. An accompanying editorial noted that mebeverine's efficacy has repeatedly failed confirmation in meta-analyses and that in this trial setting mebeverine 'served as a placebo' [2].
| Evidence Dimension | Reduction in abdominal pain severity (VAS 0–10 scale) — Day 3 and End of Study (4 weeks) |
|---|---|
| Target Compound Data | Drotaverine 80 mg TID: VAS fell from 6.02 → 4.80 at Day 3; 6.02 → 1.78 at 4 weeks (74% reduction) |
| Comparator Or Baseline | Mebeverine 135 mg TID: VAS fell from 6.72 → 6.62 at Day 3; 6.72 → 3.62 at 4 weeks (46.1% reduction) |
| Quantified Difference | Day 3: −1.22 vs. −0.10 (p<0.01); End of study: −4.24 vs. −3.10 (p<0.05); absolute difference in final reduction = 27.9 percentage points |
| Conditions | Randomized, double-blind, controlled trial; 200 IBS patients (ROME III); 4-week treatment; VAS 0–10 and Patient Symptoms Scores |
Why This Matters
For procurement of an antispasmodic for IBS, drotaverine offers demonstrated superiority over mebeverine — the most widely prescribed comparator — with clinically meaningful separation as early as day 3, a finding that directly impacts formulary selection and therapeutic protocol design.
- [1] Rai RR, Nijhawan S. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study. Saudi J Gastroenterol. 2021;27(3):136-143. doi: 10.4103/sjg.SJG_266_20. PMID: 33642357. View Source
- [2] Pietrzak A. Antispasmodics in irritable bowel syndrome – a hoary old chestnut? Saudi J Gastroenterol. 2021;27(3):113-114. doi: 10.4103/sjg.sjg_177_21. View Source
